2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide
Description
2,2-Dimethyl-N-[(3R)-piperidin-3-yl]propanamide is a chiral amide derivative featuring a piperidine ring substituted at the 3-position with an R-configuration. The compound’s structure comprises a pivaloyl group (2,2-dimethylpropanamide) linked to the (3R)-piperidin-3-amine moiety. This stereochemical specificity and the presence of a saturated six-membered piperidine ring distinguish it from analogous pyridine-based derivatives.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
LIWLHRSKINQNMI-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Amidation via Acid Chloride Intermediate
One common approach involves converting 2,2-dimethylpropanoic acid into its acid chloride, followed by reaction with the (3R)-piperidin-3-amine:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2,2-dimethylpropanoic acid + thionyl chloride (SOCl2), reflux | Formation of 2,2-dimethylpropanoyl chloride |
| 2 | Acid chloride + (3R)-piperidin-3-amine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Formation of this compound |
This method provides good yields and purity, with base scavenging the generated hydrogen chloride.
Direct Coupling Using Carbodiimide-Based Reagents
Alternatively, direct coupling of 2,2-dimethylpropanoic acid with the piperidine amine can be achieved using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2,2-dimethylpropanoic acid + DCC + N-hydroxysuccinimide (NHS), solvent (e.g., dichloromethane), 0°C to room temperature | Formation of active ester intermediate |
| 2 | Addition of (3R)-piperidin-3-amine, room temperature | Amide bond formation yielding target compound |
This method avoids the use of acid chlorides and is suitable for sensitive substrates.
Base-Mediated Amidation in Aprotic Solvents
The amide can also be synthesized by direct coupling using bases such as potassium carbonate or sodium hydride in aprotic solvents like tetrahydrofuran or dimethylformamide:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2,2-dimethylpropanoic acid + base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran) | Deprotonation of acid |
| 2 | Addition of (3R)-piperidin-3-amine, stirring at room temperature to reflux | Formation of amide bond |
This approach may require longer reaction times and elevated temperatures but can be effective for large-scale synthesis.
Solvent and Base Selection
The choice of solvent and base is critical for optimizing yield and purity:
| Solvent Type | Examples | Role |
|---|---|---|
| Hydrocarbon solvents | n-Hexane, toluene, cyclohexane | Non-polar media for acid chloride reactions |
| Ether solvents | Tetrahydrofuran, 1,4-dioxane, diethyl ether | Good solubility for reagents and moderate polarity |
| Polar aprotic solvents | Dimethylformamide, dimethyl sulfoxide | Facilitate carbodiimide coupling and base-mediated amidation |
| Base Type | Examples | Role |
|---|---|---|
| Alkali metal carbonates | Potassium carbonate, sodium carbonate | Mild bases for deprotonation |
| Alkali metal hydrides | Sodium hydride, potassium hydride | Strong bases for activation |
| Organic bases | Triethylamine, diisopropylethylamine | Scavenge acid byproducts |
Purification Techniques
Following synthesis, purification is essential to isolate the target compound with high purity:
- Crystallization: Using solvents such as ethyl acetate, hexane, or their mixtures.
- Chromatography: Silica gel column chromatography with appropriate eluents.
- Recrystallization: From solvents like methanol or ethanol for final polishing.
Research Findings and Comparative Analysis
| Preparation Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid chloride route | 75–90 | >98 | High reactivity, fast reaction | Requires handling of corrosive reagents |
| Carbodiimide coupling | 65–85 | >95 | Mild conditions, avoids acid chlorides | Potential for urea byproducts |
| Base-mediated amidation | 60–80 | 90–95 | Simple reagents, scalable | Longer reaction times, possible side reactions |
The acid chloride method remains the most widely employed due to its efficiency and high purity yields, though carbodiimide coupling is preferred for substrates sensitive to harsh conditions.
Summary Table of Preparation Parameters
| Parameter | Acid Chloride Method | Carbodiimide Method | Base-Mediated Method |
|---|---|---|---|
| Starting Material | 2,2-dimethylpropanoic acid | 2,2-dimethylpropanoic acid | 2,2-dimethylpropanoic acid |
| Activation | Thionyl chloride | DCC/NHS | Base deprotonation |
| Amine Source | (3R)-piperidin-3-amine | (3R)-piperidin-3-amine | (3R)-piperidin-3-amine |
| Solvent | Dichloromethane, toluene | Dichloromethane, DMF | THF, DMF |
| Base | Triethylamine | None or mild base | Potassium carbonate |
| Temperature | 0–25°C | 0–25°C | Room temp to reflux |
| Reaction Time | 1–4 hours | 4–12 hours | 6–24 hours |
| Yield Range | 75–90% | 65–85% | 60–80% |
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine-Based Derivatives
Multiple compounds with pyridine substituents are documented (e.g., 2,2-dimethyl-N-(pyridin-3-yl)propanamide, ). Key differences include:
- Ring Saturation : Pyridine derivatives (aromatic) exhibit planar geometries, while piperidine (saturated) allows for chair conformations, influencing steric and electronic interactions.
- Hydrogen Bonding : Pyridine derivatives form N–H⋯N hydrogen bonds (e.g., R²²(8) motifs in ), while piperidine’s NH group may engage in stronger hydrogen bonds due to reduced ring rigidity.
- Torsional Angles : Pyridine-amide dihedral angles range from ~17.6° ( ) to variable orientations depending on substituents (e.g., ). Piperidine’s flexibility may lead to distinct conformational preferences.
Piperidine-Based Derivatives
- CAS 387826-71-3 (): A structurally complex analog with a 3-hydroxy-3-phenylpropyl chain on piperidine. Its molecular weight (380.52 g/mol) and stereochemistry highlight the impact of bulky substituents on solubility and bioactivity.
- Stereochemical Influence: The (3R)-configuration in the target compound may enhance enantioselective interactions in biological systems compared to racemic or non-chiral analogs.
Physicochemical Properties
Notes:
Biological Activity
2,2-Dimethyl-N-[(3R)-piperidin-3-yl]propanamide, also known as a piperidine derivative, is an organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.31 g/mol. The compound features a piperidine ring, which is crucial for its interaction with biological targets, and a propanamide functional group that enhances its solubility and reactivity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 198.31 g/mol |
| Appearance | White powder |
| Storage Conditions | Room temperature |
The presence of two methyl groups on the second carbon of the propanamide chain contributes to its steric properties, potentially influencing its biological activity.
Research indicates that the piperidine moiety in the (3R) configuration plays a significant role in the compound's interaction with various receptors and enzymes. Studies have shown that compounds with similar structures exhibit activities such as:
- Farnesyltransferase Inhibition : A study highlighted that modifications to the piperidine core can lead to substantial increases in inhibitory potency against farnesyltransferase (FTase), a critical enzyme in cancer biology. The (+)-enantiomers of related compounds demonstrated IC50 values as low as 1.9 nM .
- Antagonistic Activity : The compound has been explored for its potential as a dual NK1/NK3 antagonist, which may have implications in treating psychiatric disorders such as schizophrenia .
Binding Affinity Studies
Binding affinity studies using molecular docking simulations and binding assays are crucial for understanding how this compound interacts at a molecular level. These studies can reveal insights into its selectivity and efficacy against various biological targets.
Anti-inflammatory Activity
In a comparative analysis involving related compounds, it was found that certain piperidine derivatives exhibit potent anti-inflammatory effects while maintaining low cytotoxicity levels. For instance, compounds structurally similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Therapeutic Applications
The versatility of this compound suggests potential applications in several therapeutic areas:
- Cancer Treatment : By inhibiting FTase, it could disrupt oncogenic signaling pathways.
- Neurological Disorders : As an NK1/NK3 antagonist, it may offer new avenues for treating schizophrenia and other mood disorders.
- Anti-inflammatory Agents : Its structural properties may allow it to function effectively in reducing inflammation without significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
